molecular formula C8H15Cl2N3 B8200967 1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride

1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride

Cat. No.: B8200967
M. Wt: 224.13 g/mol
InChI Key: PQAUYTIWCNWXQM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Cyclobutane Ring Formation: The cyclobutane ring is formed via a [2+2] cycloaddition reaction.

    Coupling Reaction: The pyrazole ring is then coupled with the cyclobutane ring using a methylene bridge, often through a nucleophilic substitution reaction.

    Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be substituted with various functional groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural stability and influences the compound’s binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its balanced structural features, which provide a combination of stability and reactivity suitable for various applications.

Properties

IUPAC Name

1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-8(3-1-4-8)7-11-6-2-5-10-11;;/h2,5-6H,1,3-4,7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAUYTIWCNWXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2C=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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